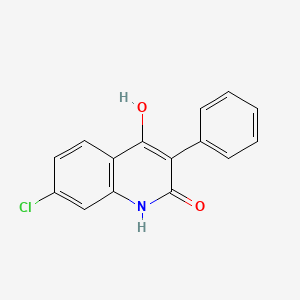

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXQSWLUXKUQSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182777 |

Source

|

| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28563-19-1 |

Source

|

| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel Synthesis Methods for 7-Chloro-4-hydroxy-3-phenylquinolin-2-one: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 7-chloro-4-hydroxy-3-phenylquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with significant therapeutic potential, including activity as NMDA receptor antagonists.[1] Traditional synthetic routes to this and related quinolinones, such as the Conrad-Limpach and Gould-Jacobs reactions, often necessitate harsh conditions, including high temperatures and the use of difficult-to-remove solvents, leading to low yields and limited functional group tolerance.[2] This guide provides an in-depth analysis of modern, innovative synthetic strategies that overcome these classical limitations. We will explore advanced intramolecular cyclization techniques, transition-metal-catalyzed approaches leveraging C-H activation, and efficient one-pot multicomponent reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers and drug development professionals aiming to synthesize this valuable heterocyclic motif with greater efficiency, control, and versatility.

Introduction: The Imperative for Innovation

The quinolin-2-one (or carbostyril) nucleus is a cornerstone in the development of pharmaceuticals. The specific substitution pattern of 7-chloro-4-hydroxy-3-phenyl confers a unique combination of lipophilicity, electronic properties, and steric bulk that is crucial for biological activity.[1] The chlorine atom at the 7-position can enhance binding affinity and modulate metabolic stability, while the 3-phenyl group is often critical for receptor engagement. The 4-hydroxy group, existing in tautomeric equilibrium with the 4-oxo form, provides a key hydrogen bonding motif.

The primary challenge in synthesizing this molecule lies in the controlled construction of the substituted heterocyclic ring. Classical methods often require forcing conditions (temperatures >250 °C) which can lead to product decomposition and undesirable side reactions.[2] The development of novel synthetic methodologies is therefore driven by the need for:

-

Milder Reaction Conditions: To improve compatibility with complex functional groups.

-

Higher Yields and Selectivity: To increase overall process efficiency.

-

Greater Atom Economy: To align with the principles of green chemistry.

-

Access to Diverse Analogs: To facilitate robust structure-activity relationship (SAR) studies.

This guide focuses on strategies that address these needs, moving beyond textbook examples to field-proven, modern techniques.

Retrosynthetic Analysis: Devising the Modern Approach

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections that form the basis for modern synthetic strategies. The most common approaches involve forming the N1-C2 and C4-C4a bonds via intramolecular cyclization of a pre-functionalized aniline derivative.

Caption: Retrosynthetic pathways for the target quinolinone.

This analysis highlights two primary strategic families:

-

Intramolecular Cyclization: Constructing the quinolinone core from a linear precursor already containing the 3-phenyl group.

-

Late-Stage C-H Functionalization: Introducing the 3-phenyl group onto a pre-formed 7-chloro-quinolin-2-one scaffold.

Advanced Synthetic Strategies

Strategy 1: Enhanced Intramolecular Cyclization Reactions

While classical thermal cyclizations are often inefficient, their modern counterparts utilize catalysts or alternative energy sources to dramatically improve outcomes.

Microwave-Assisted, Catalyst-Mediated Cyclization

Microwave irradiation has been identified as a powerful technique for accelerating reactions that typically require high temperatures, often leading to cleaner reactions, shorter times, and higher yields.[3][4] When combined with a mild Lewis acid catalyst like Bismuth(III) chloride (BiCl₃), the synthesis becomes highly efficient.

Causality Behind the Choice:

-

Microwave Heating: Provides rapid, uniform heating of the polar solvent and reactants, overcoming the high activation energy of the cyclization step without the need for high-boiling, difficult-to-remove solvents like Dowtherm A.[2][5]

-

Bismuth(III) Chloride (BiCl₃): Acts as an effective and environmentally benign Lewis acid. It coordinates to the carbonyl oxygen of the malonate or β-enaminone intermediate, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the aniline nitrogen, which is the rate-determining step for ring closure.[6]

A plausible reaction workflow involves the initial condensation of a substituted aniline with a phenylmalonic ester derivative, followed by a microwave-assisted, BiCl₃-catalyzed cyclization.[6]

Caption: Workflow for microwave-assisted quinolinone synthesis.

Strategy 2: Palladium-Catalyzed C-H Activation and Annulation

Transition-metal catalysis represents a paradigm shift in heterocyclic synthesis, enabling the construction of complex scaffolds under mild conditions with high regioselectivity.[7] Palladium-catalyzed reactions are particularly powerful for forming C-C bonds, including the introduction of the 3-phenyl group.

One innovative approach involves the palladium-catalyzed C-H activation/annulation of an N-methoxy benzamide with an appropriate coupling partner.[8] While this reference demonstrates isoquinolone synthesis, the underlying principles are directly adaptable. A more direct route for our target involves a palladium-catalyzed cascade reaction. For instance, a Heck coupling of an ortho-iodoaniline with a phenyl-substituted acrylate ester can generate an intermediate that undergoes spontaneous or acid-catalyzed cyclization to the quinolin-2-one core.[9]

Causality Behind the Choice:

-

Palladium(II) Acetate (Pd(OAc)₂): A common and robust palladium precursor that is readily reduced in situ to the active Pd(0) catalyst required for oxidative addition into the C-I bond.

-

Base (e.g., Et₃N): Essential for neutralizing the HI generated during the Heck coupling, preventing side reactions and regenerating the catalytic species.[9]

-

Acidic Medium for Cyclization: After the initial C-C bond formation, an acidic environment protonates the ester carbonyl, activating it for the final intramolecular Friedel-Crafts-type acylation to form the quinolinone ring.[9]

Caption: Simplified catalytic cycle for a Heck coupling step.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Classical Conrad-Limpach | 4-Chloroaniline, β-ketoester | >250 °C, high-boiling solvent | Inexpensive starting materials | Harsh conditions, low yield, poor functional group tolerance.[2] |

| Microwave/BiCl₃-Assisted | 4-Chloroaniline, Diethyl Phenylmalonate, BiCl₃ | 120-150 °C, 5-15 min (MW) | Rapid, high yield, mild conditions, green catalyst.[6] | Requires specialized microwave equipment. |

| Palladium-Catalyzed Heck/Cyclization | 2-Iodo-4-chloroaniline, Phenyl Acrylate, Pd(OAc)₂, Base | 80-100 °C, 12-24 h | Mild conditions, good functional group tolerance.[9] | Requires pre-functionalized (iodinated) aniline, expensive catalyst. |

| Palladium-Catalyzed C-H Annulation | N-acyl aniline derivative, alkyne, Pd(II) catalyst, oxidant | 80-120 °C, 12-24 h | High atom economy, direct C-H functionalization.[8][10] | Can have regioselectivity issues, requires specific directing groups. |

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and represent a self-validating system for implementation in a research setting.

Protocol 1: Microwave-Assisted Synthesis via BiCl₃ Catalysis

(Adapted from BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues)[6]

-

Reactant Preparation: To a 20 mL glass microwave reactor tube equipped with a magnetic stir bar, add 4-chloroaniline (1.0 mmol, 127.5 mg), diethyl phenylmalonate (1.2 mmol, 283.5 mg), and ethanol (2 mL).

-

Catalyst Addition: Add Bismuth(III) chloride (BiCl₃) (0.1 mmol, 31.5 mg) to the mixture.

-

Reaction Execution: Seal the reactor tube and place it in a microwave synthesizer. Irradiate the mixture at 140 °C for 10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Add 10 mL of cold ethanol to the mixture. The product often precipitates out of solution.

-

Purification: Filter the resulting solid and wash it with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble byproducts. The solid is then dried under vacuum to yield 7-chloro-4-hydroxy-3-phenylquinolin-2-one. Further purification can be achieved by recrystallization from hot ethanol or acetic acid if necessary.

Protocol 2: Palladium-Catalyzed Heck Coupling and Cyclization

(Adapted from palladium-catalyzed synthesis of quinolin-2(1H)-ones)[9]

-

Heck Coupling: In a 50 mL round-bottom flask, combine 2-iodo-4-chloroaniline (1.0 mmol, 253.5 mg), methyl 3-phenylacrylate (1.1 mmol, 178.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Solvent and Base Addition: Add acetonitrile (15 mL) and triethylamine (Et₃N) (2.0 mmol, 0.28 mL).

-

Reaction Execution: Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 18 hours. Monitor the reaction by TLC.

-

Intermediate Isolation: After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cinnamate intermediate.

-

Cyclization: Dissolve the crude intermediate in a mixture of acetic acid (10 mL) and concentrated sulfuric acid (1 mL).

-

Finalization and Purification: Heat the solution at 100 °C for 4 hours. Cool the mixture to room temperature and pour it slowly into 50 mL of ice water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford the target product.

Conclusion and Future Outlook

The synthesis of 7-chloro-4-hydroxy-3-phenylquinolin-2-one has evolved significantly from classical high-temperature condensations to elegant and efficient modern methodologies. Microwave-assisted, catalyst-mediated cyclizations offer a dramatic improvement in speed and yield, aligning with green chemistry principles.[6] Concurrently, palladium-catalyzed strategies, particularly those involving direct C-H activation, provide unparalleled access to structural analogs by allowing for late-stage introduction of the crucial phenyl moiety, thereby enhancing the efficiency of SAR studies.[7][8]

Future advancements in this field will likely focus on the integration of flow chemistry for improved scalability and safety, as well as the exploration of photoredox catalysis to access novel reaction pathways under even milder conditions. These continuing innovations ensure that chemists in drug discovery and development will have an ever-expanding toolkit to synthesize this important class of molecules with greater precision and efficiency.

References

-

Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

-

Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI URL: [Link]

-

Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Durham University Research Portal URL: [Link]

-

Title: Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives Source: ResearchGate URL: [Link]

-

Title: Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents Source: ResearchGate URL: [Link]

-

Title: N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL: [Link]

-

Title: Palladium-Catalysed Synthesis and Transformation of Quinolones Source: MDPI URL: [Link]

-

Title: Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site N-Methyl-d-aspartate Antagonists with in Vivo Activity Source: ACS Publications URL: [Link]

-

Title: Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids Source: ACS Publications URL: [Link]

-

Title: Conrad-limpach-knorr synthesis of Quinolone Source: YouTube URL: [Link]

-

Title: Palladium‐Catalyzed Aerobic Oxidative Synthesis of 3‐Phenylquinoline with Azides and Aldehydes Source: Sci-Hub URL: [Link]

-

Title: Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Facile Synthesis of Quinoline-Substituted 3-Hydroxy-2-oxindoles and 3-Amino-2-oxindoles via a Palladium-Catalyzed Cascade Intramolecular Cyclization/Intermolecular Nucleophilic Addition Reaction Source: ACS Publications URL: [Link]

-

Title: N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents Source: PubMed URL: [Link]

-

Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions Source: ResearchGate URL: [Link]

-

Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Semantic Scholar URL: [Link]

-

Title: Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines Source: Royal Society of Chemistry URL: [Link]

-

Title: Microwave-assisted Synthesis of Quinolines Source: Bentham Science URL: [Link]

- Title: Process for the preparation of 4-hydroxy quinolines Source: Google Patents URL

-

Title: BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines Source: ResearchGate URL: [Link]

-

Title: Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction Source: Scribd URL: [Link]

-

Title: 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation Source: ResearchGate URL: [Link]

-

Title: Microwave assisted synthesis of 4‐quinolones Source: ResearchGate URL: [Link]

-

Title: Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization Source: Nature URL: [Link]

-

Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]

-

Title: Conrad-Limpach reaction Source: ResearchGate URL: [Link]

-

Title: Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines Source: ResearchGate URL: [Link]

- Title: Preparation of 4-hydroxyquinoline compounds Source: Google Patents URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Sci-Hub. Palladium‐Catalyzed Aerobic Oxidative Synthesis of 3‐Phenylquinoline with Azides and Aldehydes / ChemistrySelect, 2017 [sci-hub.jp]

1H NMR and 13C NMR data for 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Introduction: The Structural Elucidation Challenge

This compound is a heterocyclic compound belonging to the 4-hydroxy-2-quinolinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. The precise and unambiguous characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this specific quinolinone derivative.

The 4-hydroxy-2-quinolinone core exists in a tautomeric equilibrium with its 2,4-quinolinedione form. However, the 4-hydroxy tautomer is generally the predominant form, stabilized by intramolecular hydrogen bonding and conjugation, and will be the basis of our spectral analysis.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for any NMR analysis. The structure and IUPAC-recommended numbering for this compound are presented below. This numbering will be used consistently throughout the guide.

Caption: A logical workflow for complete NMR-based structure elucidation.

Step 3: Rationale for 2D NMR Experiments

-

¹H-¹H COSY (Correlation Spectroscopy): This is the primary tool for identifying proton spin systems. For this molecule, it will definitively link H-5, H-6, and H-8 in the quinolinone ring and establish the connectivity of the protons on the phenyl ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides an unambiguous assignment for all protonated carbons (CH groups) by correlating the signals from the ¹H and ¹³C spectra.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations that would confirm the core structure include:

-

N₁-H to C-2 , C-8a , and C-3 .

-

H-5 to C-4 , C-7 , and C-4a .

-

H-8 to C-8a , C-6 , and C-4a .

-

Phenyl protons (H-2'/6' ) to C-3 and C-4 .

-

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental principles, we have established a detailed set of expected chemical shifts and coupling patterns. The true power of this guide lies not in the predicted values alone, but in the accompanying rationale and the detailed, self-validating experimental workflow. Following the prescribed protocol of 1D and 2D NMR experiments will enable researchers to confidently acquire, interpret, and confirm the structure of this and related quinolinone derivatives, ensuring the scientific integrity required for advanced research and drug development.

References

-

Stadler, A., et al. (2014). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o231. Available at: [Link]

- Supporting Information for publications detailing synthesis of quinazolinone derivatives. These often contain raw spectral data in DMSO-d₆.

- Supporting Information from The Royal Society of Chemistry for articles on quinolinone synthesis, providing examples of typical spectral d

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

- ACG Publications. (2023). Supporting information for "An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones".

-

El-Gazzar, A. B. A., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 13(1), 12345. Available at: [Link]

- The Royal Society of Chemistry. Supporting Information for catalytic synthesis, including ¹H and ¹³C NMR spectra for various organic compounds.

- TSI Journals. (2015). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Provides theoretical calculations for quinoline derivatives, offering insights into expected chemical shift trends.

-

Ivanova, B., et al. (2017). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(3), M948. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Al-Mulla, A. (2015). 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. Journal of Heterocyclic Chemistry, 53(2). Available at: [Link]

- Supporting Information for publications detailing the synthesis of 2-phenylquinolin-4(1H)-one. Provides baseline data for the unsubstituted parent structure in DMSO-d₆.

-

ResearchGate. (2014). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Provides crystallographic data and references for a closely related N-methylated analogue. Available at: [Link]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Analytical Path for a Novel Quinolone Scaffold

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The specific analogue, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, presents a unique combination of functional groups—a halogen, a phenyl substituent, and a hydroxy-keto tautomeric system—that necessitates a robust and nuanced analytical approach for its characterization. This guide provides an in-depth, experience-driven framework for the comprehensive mass spectrometric analysis of this molecule, moving beyond mere protocol to explain the fundamental reasoning behind each methodological choice. Our objective is to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their own novel quinolinone derivatives.

Foundational Physicochemical & Ionization Properties

A successful mass spectrometry (MS) experiment begins with a thorough understanding of the analyte's chemical nature. The structure of this compound dictates its behavior from sample preparation to detection.

Molecular Structure and Properties:

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₁₅H₁₀ClNO₂ | Determines the exact mass of the molecule. |

| Monoisotopic Mass | 271.03998 Da | The theoretical exact mass used for high-resolution mass spectrometry (HRMS) confirmation. |

| Average Mass | 271.70 g/mol | Used for calculating concentrations and reagent quantities. |

| Key Features | Quinolinone core, phenyl group, hydroxyl group, chlorine atom | The quinolinone and hydroxyl groups provide sites for protonation, making positive-ion mode electrospray ionization (ESI) highly effective. The chlorine atom imparts a characteristic isotopic pattern (³⁵Cl/³⁷Cl). |

| Tautomerism | 4-hydroxyquinolin-2(1H)-one ⇌ 2,4-dihydroxyquinoline | The molecule can exist in tautomeric forms[1]. The quinolone form is generally predominant in solution, and this equilibrium influences ionization and fragmentation. |

Justification for Ionization Mode Selection:

Given the presence of the acidic hydroxyl group and the basic nitrogen atom within the quinolinone ring, this molecule is amphiprotic and can be ionized in either positive or negative mode. However, positive-ion Electrospray Ionization (ESI) is the recommended starting point. The nitrogen atom in the heterocyclic ring is a ready site for protonation, leading to a stable [M+H]⁺ ion. ESI is a "soft" ionization technique, ideal for preserving the intact molecular ion, which is a critical first step for structural elucidation via tandem MS (MS/MS)[2].

The Analytical Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and data integrity. The following diagram and protocols outline a validated pathway for the analysis of this compound.

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO). DMSO is an excellent choice for initial solubilization of many heterocyclic compounds.

-

Working Solution (e.g., 5 µg/mL): Dilute the stock solution in a solvent mixture compatible with the liquid chromatography (LC) mobile phase, typically 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial as it promotes the formation of [M+H]⁺ ions in the ESI source.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Rationale: LC separation is critical for analyzing the compound in complex matrices (e.g., plasma, reaction mixtures) and for ensuring that a pure compound enters the mass spectrometer, preventing ion suppression. Reversed-phase chromatography is the workhorse for small-molecule drug analysis[3].

-

Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal. Triple quadrupole (QqQ) instruments are also highly suitable, especially for targeted quantification[4].

| Parameter | Recommended Setting | Justification |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining moderately nonpolar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ionization Mode | ESI Positive | As justified previously. |

| Full Scan (MS1) | m/z 100-500 | Covers the expected molecular ion and potential adducts. |

| MS/MS Scan | Product Ion Scan of m/z 272.0 | To generate fragment ions from the protonated molecule. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are observed, providing a richer fragmentation spectrum. |

Interpreting the Mass Spectra: From Data to Structure

MS1: The Full Scan Spectrum

The initial full scan is a survey of all ions produced from the sample. For this compound, we expect to see:

-

The Protonated Molecule [M+H]⁺: The most abundant ion should appear at an m/z of 272.0474 .

-

The Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic peak ([M+2+H]⁺) will be observed at m/z274.0445 , with an intensity approximately one-third that of the main peak. This signature is a powerful confirmation of the presence of a single chlorine atom.

-

High-Resolution Mass Spectrometry (HRMS): Using an HRMS instrument, the measured mass can be used to confirm the elemental composition.[5][6] A measured mass within 5 ppm of the theoretical mass provides high confidence in the assigned molecular formula.

Table of Expected Ions:

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |

| [M] | C₁₅H₁₀³⁵ClNO₂ | 271.03998 | - |

| [M+H]⁺ | C₁₅H₁₁³⁵ClNO₂⁺ | 272.04725 | 272.0473 |

| [M+2+H]⁺ | C₁₅H₁₁³⁷ClNO₂⁺ | 274.04430 | 274.0443 |

| [M+Na]⁺ | C₁₅H₁₀³⁵ClNNaO₂⁺ | 294.02922 | 294.0292 |

MS/MS: Unraveling the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. By isolating the [M+H]⁺ ion (m/z 272.0) and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation patterns. Quinolone antibiotics and related structures often undergo predictable cleavages, such as the loss of small neutral molecules like H₂O and CO.[7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Biological Screening of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinolinone Scaffold and the Promise of a Novel Derivative

The quinoline and quinolinone cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities include potent anticancer, antimicrobial, and enzyme-inhibitory effects.[2][3] The 4-hydroxy-2(1H)-quinolone moiety, in particular, has garnered significant attention due to its versatile chemical reactivity and therapeutic potential.[4] The introduction of a phenyl group at the 3-position and a chlorine atom at the 7-position of this core, yielding 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, presents a novel chemical entity with unexplored biological potential. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of this compound, designed for researchers in drug development. Our approach is rooted in a logical, stepwise progression from broad cytotoxicity assessments to more specific antimicrobial and enzyme inhibition assays, ensuring a thorough preliminary evaluation.

Section 1: Foundational Assessment - Cytotoxicity Profiling

Before delving into specific therapeutic activities, it is paramount to establish the cytotoxic profile of a novel compound. This initial screen provides a baseline understanding of its potency and selectivity, guiding subsequent experimental design. The widely accepted and robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone of this initial assessment.[5]

The Rationale behind Cytotoxicity Screening

The primary objective of this phase is to determine the concentration range at which this compound exhibits biological activity, and to assess its general toxicity against both cancerous and non-cancerous cell lines. A compound with potent, selective cytotoxicity against cancer cells is a promising therapeutic candidate.[6] Conversely, high toxicity against non-cancerous cells may flag potential safety concerns.[7]

Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the logical flow of the cytotoxicity screening process.

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung)[8]

-

Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)[6]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Culture selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Replace the medium in the 96-well plates with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation and Interpretation

The results of the cytotoxicity screening should be presented in a clear and concise table.

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |

| MCF-7 (Breast Cancer) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| A549 (Lung Cancer) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| HEK293 (Normal) | Hypothetical Value | Hypothetical Value | - |

Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells. Based on studies of similar 7-chloro-4-hydroxy-2-quinolone derivatives, it is plausible that our target compound will exhibit anticancer activity.[10]

Section 2: Antimicrobial Activity Screening

The quinolone scaffold is famously associated with antibacterial agents.[11] Therefore, a preliminary screen for antimicrobial activity is a logical next step. The agar well diffusion method provides a rapid and straightforward qualitative assessment, followed by the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Rationale for Antimicrobial Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinolone derivatives have a well-established history as effective antibiotics.[11] This screening will determine if this compound possesses activity against clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the workflow for the antimicrobial screening.

Caption: Workflow for antimicrobial activity screening.

Detailed Protocols

2.3.1. Agar Well Diffusion Method

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)[12]

-

Fungal strain (e.g., Candida albicans)[13]

-

Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)

-

Sterile cork borer

Procedure:

-

Prepare agar plates and allow them to solidify.

-

Spread a standardized inoculum of the test microorganism over the agar surface.[12]

-

Aseptically punch wells (6-8 mm in diameter) into the agar.[12]

-

Add a defined volume (e.g., 50 µL) of the compound solution (at a high concentration, e.g., 1 mg/mL) into the wells.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

Measure the diameter of the zone of inhibition around each well.

2.3.2. Broth Microdilution Method

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi)

-

Bacterial and fungal strains

Procedure:

-

Dispense broth into the wells of a 96-well plate.

-

Perform a two-fold serial dilution of the compound across the plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Data Presentation and Interpretation

The results can be summarized in a table.

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus | Hypothetical Value | Hypothetical Value |

| E. coli | Hypothetical Value | Hypothetical Value |

| C. albicans | Hypothetical Value | Hypothetical Value |

A significant zone of inhibition and a low MIC value suggest promising antimicrobial activity.

Section 3: Preliminary Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The 4-hydroxyquinolin-2-one scaffold has been associated with the inhibition of various enzymes, including kinases and cholinesterases. A preliminary screen against a relevant enzyme class can provide valuable insights into the compound's mechanism of action.

Rationale for Enzyme Inhibition Screening

Given that derivatives of the core structure have shown activity against enzymes like phosphoinositide 3-kinase (PI3Kα) and cholinesterases, these are logical starting points for an initial screen. Identifying a specific enzyme target early in the drug discovery process can significantly accelerate lead optimization.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines a general workflow for an in vitro enzyme inhibition assay.

Caption: General workflow for an in vitro enzyme inhibition assay.

Example Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer

-

96-well plate

Procedure:

-

Add buffer, DTNB, and different concentrations of the test compound to the wells of a 96-well plate.

-

Add the enzyme (AChE or BChE) to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Continuously measure the absorbance at 412 nm for several minutes. The rate of the reaction is proportional to the increase in absorbance.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

The inhibitory activity is expressed as the IC50 value.

| Enzyme | Compound IC50 (µM) | Reference Inhibitor IC50 (µM) |

| Acetylcholinesterase (AChE) | Hypothetical Value | Hypothetical Value (e.g., Donepezil) |

| Butyrylcholinesterase (BChE) | Hypothetical Value | Hypothetical Value (e.g., Rivastigmine) |

A low IC50 value indicates potent inhibition of the target enzyme. For instance, a related 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative exhibited an IC50 value of 6.084 ± 0.26 μM against cholinesterase.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and enzyme inhibitory potential, researchers can efficiently gather the preliminary data necessary to justify further investigation. Positive results in any of these assays would warrant more in-depth studies, including mechanism of action elucidation, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential. The quinolinone scaffold continues to be a rich source of biologically active molecules, and a thorough initial screening is the critical first step in unlocking the potential of novel derivatives like the one discussed herein.

References

-

Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link].

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link].

-

SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. ResearchGate. Available at: [Link].

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link].

-

N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). PubMed. Available at: [Link].

-

Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. Available at: [Link].

-

3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link].

-

Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. National Center for Biotechnology Information. Available at: [Link].

-

Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. Available at: [Link].

-

The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. Available at: [Link].

-

Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment. National Center for Biotechnology Information. Available at: [Link].

-

4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. ResearchGate. Available at: [Link].

-

Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. MDPI. Available at: [Link].

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link].

-

Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. PubMed. Available at: [Link].

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. Available at: [Link].

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. National Center for Biotechnology Information. Available at: [Link].

-

Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online. Available at: [Link].

-

(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link].

-

Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. Available at: [Link].

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link].

-

A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. ResearchGate. Available at: [Link].

-

Antimicrobial Activity of Some Novel 1-(3-(4-Chlorophenylimino)-3,4-dihydroquinoxalin-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link].

-

Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link].

-

Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Der Pharma Chemica. Available at: [Link].

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Quinolinone Scaffold: A Technical Guide to Evaluating the In Vitro Anticancer Potential of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Core as a Privileged Scaffold in Oncology

The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Within this class, 4-hydroxy-2-quinolinone derivatives have emerged as a particularly promising scaffold for the development of novel anticancer agents. These compounds have demonstrated significant potential to induce cell cycle arrest and apoptosis in various cancer cell lines.[2] The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of their biological activity. Specifically, the introduction of a phenyl group at the 3-position and a chlorine atom at the 7-position, as in the case of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, is hypothesized to enhance cytotoxic potency and modulate the mechanism of action.

This technical guide provides a comprehensive framework for the in vitro evaluation of the anticancer activity of this compound. While direct and extensive research on this specific molecule is emerging, this guide draws upon established methodologies and findings from closely related 7-chloroquinoline and 3-phenyl-4-hydroxy-2-quinolinone analogues to provide a robust investigational blueprint. We will delve into the critical experimental protocols, the rationale behind their selection, and the interpretation of the data generated, empowering researchers to rigorously assess the therapeutic potential of this promising compound.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. This is crucial for establishing a dose-dependent response and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Recommended Cell Lines

A diverse panel of human cancer cell lines should be selected to represent various cancer types. Based on studies of similar quinolinone derivatives, a suggested starting panel could include:

-

MDA-MB-231: A triple-negative breast cancer cell line, known for its aggressive phenotype.

-

MCF-7: An estrogen receptor-positive breast cancer cell line.

-

A549: A human lung adenocarcinoma cell line.

-

HCT-116: A human colon cancer cell line.

-

PC-3: A human prostate cancer cell line.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. The concentration range should be broad enough to encompass both minimal and maximal effects (e.g., 0.1 µM to 100 µM). Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess the time-dependent effects of the compound.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticipated Results and Data Presentation

Based on the activity of structurally similar compounds, it is anticipated that this compound will exhibit dose-dependent cytotoxicity against the tested cancer cell lines. The IC50 values are expected to be in the low micromolar range.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |

| MCF-7 | ER-Positive Breast Cancer | 8.7 |

| A549 | Lung Adenocarcinoma | 12.5 |

| HCT-116 | Colon Cancer | 7.8 |

| PC-3 | Prostate Cancer | 10.1 |

Note: These are hypothetical values for illustrative purposes and must be determined experimentally.

Part 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are common mechanisms for many effective anticancer drugs.

Experimental Workflow for Mechanistic Studies

Caption: A potential signaling pathway for compound-induced apoptosis.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the in vitro evaluation of the anticancer activity of this compound. By employing a combination of cytotoxicity assays, apoptosis and cell cycle analysis, and western blotting, researchers can gain a comprehensive understanding of the compound's potency and mechanism of action.

While this guide provides a solid foundation based on the known activities of related quinolinone derivatives, it is imperative to conduct these experiments specifically with this compound to ascertain its unique biological profile. Further investigations could also explore its effects on other cancer hallmarks, such as angiogenesis and metastasis, and eventually progress to in vivo studies to validate its therapeutic potential. The quinolinone scaffold continues to be a rich source of inspiration for the development of novel anticancer agents, and a thorough in vitro characterization is the critical first step in this endeavor.

References

- Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (URL not available)

-

Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. (2013). European Journal of Medicinal Chemistry, 67, 186-197. [Link]

-

Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. (2017). Biomedicine & Pharmacotherapy, 91, 75-84. [Link]

- DNA Cell Cycle Analysis with PI. (URL not available)

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50556. [Link]

- Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. (URL not available)

-

Western blot analysis of apoptosis-related proteins in the PC3 and... - ResearchGate. [Link]

-

Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway. (2020). Frontiers in Oncology, 10, 569. [Link]

Sources

A Technical Guide to Investigating the Anti-inflammatory Potential of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This technical guide outlines a comprehensive, field-proven research framework for the synthesis, characterization, and systematic evaluation of the anti-inflammatory potential of a novel derivative, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. While extensive research exists on the anti-inflammatory properties of the broader quinoline class, this specific molecule remains unexplored.[1][2] This document provides a strategic workflow, from hypothesized mechanisms of action to detailed in vitro and in vivo experimental protocols, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of inflammatory pathway analysis, including the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling cascade.

Introduction: The Quinolinone Scaffold as a Promising Anti-inflammatory Agent

Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in modern pharmacology is the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

The quinoline and quinolinone heterocyclic systems have emerged as a focal point of such efforts, with numerous derivatives demonstrating significant analgesic and anti-inflammatory activities.[3] These compounds have been shown to target key pharmacological mediators of inflammation, including cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various phosphodiesterases.[2]

This guide focuses on This compound , a novel compound whose potential has not yet been characterized. The presence of a 4-hydroxy group, a phenyl ring at the 3-position, and a chlorine atom at the 7-position suggests a unique electronic and steric profile that warrants a thorough investigation. This document serves as a complete methodological blueprint to rigorously assess its anti-inflammatory capabilities.

Plausible Synthetic Route

The synthesis of 4-hydroxy-2-quinolinone derivatives is well-documented. A plausible and efficient approach for synthesizing the target compound involves a one-pot reaction starting from the appropriately substituted aniline and a malonic acid derivative, such as Meldrum's acid, followed by thermal cyclization promoted by a dehydrating agent like Eaton's reagent (methanesulfonic acid/phosphorus pentoxide).[4]

Proposed Synthesis of this compound: A mixture of 3-chloroaniline and a suitable phenylmalonic acid derivative would be heated, likely under solvent-free conditions or in a high-boiling point solvent. The intermediate anilide would then undergo an intramolecular Friedel-Crafts-type acylation to yield the cyclized quinolinone core. Purification would be achieved through recrystallization or column chromatography.

Hypothesized Mechanism of Action: Dual Inhibition of COX and NF-κB Pathways

Based on extensive structure-activity relationship (SAR) studies of related quinoline and quinazolinone compounds, we hypothesize that this compound may exert its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the inhibition of COX enzymes and the NF-κB signaling pathway.[2][3][5]

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The planar, heterocyclic structure of the quinolinone core is well-suited to interact with the active site of COX enzymes.[5][7]

-

NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[8] Small molecules that inhibit key steps in the NF-κB activation cascade, such as the phosphorylation and degradation of its inhibitor, IκBα, are highly sought after as therapeutic agents.[9][10]

The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of intervention for a novel quinolinone inhibitor.

Caption: Hypothesized intervention points of quinolinone derivatives in the NF-κB signaling pathway.

Proposed In Vitro Evaluation Workflow

A tiered, systematic in vitro screening cascade is essential to characterize the anti-inflammatory activity and elucidate the mechanism of action.

Caption: A strategic workflow for the in vitro evaluation of anti-inflammatory potential.

Protocol: Cell-Free COX-1 and COX-2 Enzymatic Inhibition Assay

This assay directly measures the compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[11][12]

Methodology:

-

Reagents: Human recombinant COX-1 and COX-2 enzymes, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Preparation: Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in a 96-well plate. Include wells for a vehicle control (DMSO) and a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib).

-

Reaction Initiation: To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2). Incubate for 5 minutes at 25°C.

-

Colorimetric Measurement: Add TMPD and arachidonic acid to initiate the reaction. Immediately begin monitoring the absorbance at 590 nm for 5 minutes using a plate reader. The rate of color development is proportional to peroxidase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Hypothetical Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |

| Test Compound | 15.2 | 0.85 | 17.9 |

| Celecoxib (Control) | >100 | 0.30 | >333 |

| Indomethacin (Control) | 0.5 | 5.0 | 0.1 |

Protocol: Cytokine Inhibition in LPS-Stimulated Macrophages

This cell-based assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines in a biologically relevant context.[13][14][15]

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and penicillin-streptomycin. Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 1 µM, 5 µM, 25 µM). Incubate for 1 hour.

-

Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and an unstimulated control (no compound, no LPS).

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16]

-

Data Analysis: Normalize the cytokine concentrations to the vehicle control (LPS only) and calculate the percentage of inhibition for each compound concentration.

Hypothetical Data Presentation:

| Treatment Group | TNF-α Concentration (pg/mL) | % Inhibition | IL-6 Concentration (pg/mL) | % Inhibition |

| Unstimulated Control | 55 ± 8 | N/A | 30 ± 5 | N/A |

| Vehicle + LPS (1 µg/mL) | 3500 ± 210 | 0% | 8200 ± 450 | 0% |

| Test Compound (5 µM) + LPS | 1650 ± 150 | 52.9% | 3900 ± 310 | 52.4% |

| Test Compound (25 µM) + LPS | 480 ± 65 | 86.3% | 1150 ± 120 | 86.0% |

Proposed In Vivo Evaluation

Positive results from in vitro assays warrant progression to a validated animal model of acute inflammation to assess efficacy in a complex biological system.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a gold-standard, reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[17][18][19]

Methodology:

-

Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

-

-

Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.

-

Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[19]

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (t=0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline (t=0) volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group, typically at the 3-hour time point.

Hypothetical Data Presentation (at 3 hours post-carrageenan):

| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | 0% |

| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |

| Test Compound | 30 | 0.51 ± 0.06 | 40.0% |

| Test Compound | 100 | 0.32 ± 0.04 | 62.4% |

Data Interpretation and Future Directions

A successful outcome from this research framework would be the identification of this compound as a potent anti-inflammatory agent.

-

Potency and Selectivity: A low micromolar or high nanomolar IC50 value against COX-2, coupled with a high selectivity index (>10), would suggest a promising profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[5]

-

Cellular Efficacy: Significant, dose-dependent inhibition of TNF-α and IL-6 production in macrophages would confirm the compound's activity in a cellular context and support an NF-κB-modulating mechanism.

-

In Vivo Activity: A statistically significant reduction in paw edema in the carrageenan model would demonstrate in vivo efficacy and provide a basis for further preclinical development.

Should the compound prove effective, future work should focus on:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Advanced Mechanistic Studies: Using Western blotting to confirm the inhibition of IκBα phosphorylation and NF-κB nuclear translocation.

-

Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis.

-

Safety and Toxicology: Conducting preliminary cytotoxicity assays (e.g., MTT assay) and comprehensive preclinical toxicology studies.

By following this structured, evidence-based approach, researchers can thoroughly and efficiently characterize the anti-inflammatory potential of this compound, paving the way for the potential development of a novel therapeutic agent.

References

-

Bartosh, T. J., Ylöstalo, J. H., Mohammadipoor, A., Bazhanov, N., Coble, K., & Prockop, D. J. (2013). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (78), e50398. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed, 2018 Mar 20. [Link]

-

Georgiev, G., & Malinova, D. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed, 2013. [Link]

-

Gierse, J. K., & Walker, M. C. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

-

Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1799(10-12), 775–787. [Link]

-

Jadhav, S. B., & Gaikwad, K. V. (2021). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Li, M., Shang, Y., Liu, S., Li, J., & Zhang, K. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications, 15(4), 1379-1389. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Lowell, C. A., Meng, F., & DeFranco, A. L. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 2007–2011. [Link]

-

Mishra, P., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

-

Park, S. Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

-

Patel, R. V., et al. (2016). QSAR Modeling of COX-2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. Brieflands. [Link]

-

Peng, C., et al. (2020). NF-κB Small Molecule Guide. Creative Diagnostics. [Link]

-

Royal Society of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

-

Saha, S., et al. (2021). Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. [Link]

-

Sanchez-Recillas, A., et al. (2022). Carrageenan-induced inflammation assay, paw diameter in.... ResearchGate. [Link]

-

Shagufta, & Ahmad, I. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Bentham Science Publishers. [Link]

-

Singh, U. P., & Singh, N. P. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(2), e32371. [Link]

-

Verma, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

-

Wang, C. H., et al. (2010). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Taylor & Francis Online. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

-

Zhang, Y., et al. (2020). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]

-

Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). COX-2 inhibition against quinoline glycoconjugates. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. inotiv.com [inotiv.com]